5-(2-Naphthyl)-5-oxovaleric acid

Analytical Chemistry Quality Control Drug Discovery

5-(2-Naphthyl)-5-oxovaleric acid, also known as 4-(2-naphthoyl)butyric acid, is a C15H14O3 γ-keto acid derivative with a molecular weight of 242.27 g/mol. Its structure incorporates a terminal carboxylic acid and an internal ketone group adjacent to a 2-naphthyl moiety.

Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
CAS No. 59345-42-5
Cat. No. B1296090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Naphthyl)-5-oxovaleric acid
CAS59345-42-5
Molecular FormulaC15H14O3
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)CCCC(=O)O
InChIInChI=1S/C15H14O3/c16-14(6-3-7-15(17)18)13-9-8-11-4-1-2-5-12(11)10-13/h1-2,4-5,8-10H,3,6-7H2,(H,17,18)
InChIKeyCUDGRTLTTAIWHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Naphthyl)-5-oxovaleric Acid (CAS 59345-42-5): A Validated Synthetic Intermediate for R&D Procurement


5-(2-Naphthyl)-5-oxovaleric acid, also known as 4-(2-naphthoyl)butyric acid, is a C15H14O3 γ-keto acid derivative with a molecular weight of 242.27 g/mol . Its structure incorporates a terminal carboxylic acid and an internal ketone group adjacent to a 2-naphthyl moiety . This compound is commercially available for research use, characterized by an experimentally measured melting point of 63-64 °C, a calculated LogP of approximately 3.28, and a topological polar surface area (TPSA) of 54.37 Ų . It is primarily catalogued as a specialty building block or validated intermediate for the synthesis of more complex pharmaceutical and heterocyclic scaffolds, rather than as a primary pharmacophore .

Procurement Risk: Why 5-(2-Naphthyl)-5-oxovaleric Acid Cannot Be Interchanged with Structural Analogs


The utility of 5-(2-naphthyl)-5-oxovaleric acid is strictly context-dependent, dictated by its bifunctional reactivity (γ-keto acid), its specific naphthyl substitution pattern (2- vs. 1-position), and its precise carbon chain length (C5). Attempting to substitute it with its regioisomer, 5-(1-naphthyl)-5-oxovaleric acid (CAS 59345-41-4), introduces distinct steric and electronic constraints that can alter reaction yields and product profiles in cyclization or condensation reactions . Similarly, replacing it with a simpler analog lacking the internal ketone, such as 4-(2-naphthyl)butanoic acid (CAS 782-28-5), forfeits the critical carbonyl functional handle necessary for forming heterocyclic cores like pyrones . Even closely related homologs, such as 6-methyl-δ-oxo-2-naphthalenepentanoic acid (CAS 1892682-72-2), introduce additional substituents that fundamentally change the molecule's physicochemical properties and downstream reactivity . Therefore, sourcing the exact compound, rather than a generic 'naphthyl-oxo acid,' is mandatory for ensuring the validity of the intended synthetic pathway or biological experiment.

5-(2-Naphthyl)-5-oxovaleric Acid: A Quantitative Evidence-Based Guide to Differentiated Value


Verified Physicochemical Identity: High Purity and Low LogP Enable Precise Formulation

Procurement of 5-(2-naphthyl)-5-oxovaleric acid from reputable vendors is consistently supported by documented analytical quality, with purity specifications commonly reported at ≥97-98% . The compound's experimentally measured melting point of 63-64 °C provides a concrete, verifiable metric for identity confirmation and purity assessment, in contrast to analogs with lower or unreported purity metrics . The calculated LogP of 3.2774 indicates a favorable balance between lipophilicity and hydrophilicity, differentiating it from more lipophilic unsubstituted naphthyl derivatives .

Analytical Chemistry Quality Control Drug Discovery

Synthetic Utility: A Documented Precursor for Centrolobine and Heterocyclic Scaffolds

The primary documented application of 5-(2-naphthyl)-5-oxovaleric acid is as a key synthetic intermediate. It has been explicitly identified as a precursor in the synthesis of the natural product (+)-Centrolobine, a pathway where its bifunctional γ-keto acid structure is essential . This contrasts with related compounds like 5-(1-naphthyl)-5-oxovaleric acid, which are also cited as intermediates but for different target scaffolds (e.g., 4-aryl-6-ferrocenyl-3,4-dihydro-2-pyrones) . The presence of both a carboxylic acid and a ketone allows for sequential chemoselective transformations, such as oxylactonization, which is a key step in generating complex heterocycles .

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Biological Interaction Profile: Modest Affinity and High Specificity for Select Enzymes

Binding data from ChEMBL and BindingDB reveals a distinct profile of modest interactions with specific enzymes. The compound exhibits an IC50 of 5,000 nM for HDAC1/HDAC2 inhibition and a Kd of 5,400 nM for HDAC6 [1][2]. Against the 5-lipoxygenase enzyme, its IC50 is >10,000 nM, indicating very weak inhibition [3]. This pattern of modest, target-specific affinity differentiates it from more potent, broad-spectrum inhibitors and suggests its primary value lies not as a lead drug candidate, but as a functional fragment or a tool compound for studying specific enzyme families.

Enzymology Biochemical Probe Chemical Biology

Documented Role as a Precursor in the Synthesis of Potent CCR5 Antagonists

The 2-naphthyl-oxovaleric acid scaffold serves as a critical building block for constructing potent CCR5 antagonists. This is evidenced by a derivative compound (CHEMBL1927007) that contains the 5-(2-naphthyl) motif and exhibits an IC50 of 1,590 nM in an HIV-1 gp120-induced cell-cell fusion assay [1]. Further optimization of this chemotype has led to analogs with significantly improved potency, with one related compound (CHEMBL4242489) showing an IC50 of 2.60 nM in a RANTES-induced CCR5 activation assay [2]. This contrasts with the low activity of the unmodified parent acid itself, underscoring its value as a versatile and essential starting material in a validated medicinal chemistry program.

Medicinal Chemistry Immunology HIV Research

Validated Research and Industrial Applications for Procuring 5-(2-Naphthyl)-5-oxovaleric Acid


Synthesis of the Natural Product (+)-Centrolobine and Related Analogs

This is the most direct and validated application for this compound. 5-(2-naphthyl)-5-oxovaleric acid has been explicitly identified as a key intermediate in a published synthetic pathway for (+)-Centrolobine . Research groups engaged in the total synthesis of natural products or the preparation of focused libraries of centrolobine analogs will find this compound to be an essential, non-substitutable starting material.

Development and Optimization of CCR5 Antagonist Programs

The 2-naphthyl-oxovaleric acid scaffold is a documented precursor to several potent CCR5 antagonists. Medicinal chemistry teams targeting HIV entry, asthma, rheumatoid arthritis, or other CCR5-mediated diseases can leverage this building block to synthesize and explore a known chemical series [1][2]. Its procurement is justified for programs aiming to generate novel intellectual property within this established pharmacophore space.

Construction of Heterocyclic Libraries via Oxylactonization

The presence of both a carboxylic acid and a ketone group makes this compound a prime substrate for oxylactonization reactions, a key method for synthesizing ketolactones and other oxygen-containing heterocycles . It is a valuable monomer for combinatorial chemistry labs and diversity-oriented synthesis (DOS) initiatives focused on generating novel, three-dimensional molecular scaffolds.

Biochemical Tool for HDAC Enzyme Selectivity Profiling

With its characterized modest inhibitory activity against HDAC1, HDAC2, and HDAC6 (IC50/Kd values in the low micromolar range), this compound can serve as a reference standard or a negative/weak-binding control in high-throughput screening (HTS) assays for histone deacetylases [3][4]. Its specific binding profile can be used to calibrate assays and assess the selectivity of more potent, lead-like HDAC inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(2-Naphthyl)-5-oxovaleric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.